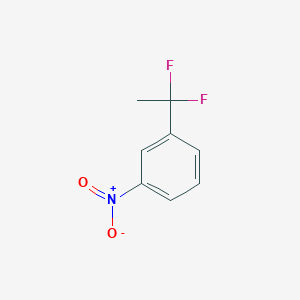![molecular formula C19H20N2O3S2 B2983184 3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 2380068-51-7](/img/structure/B2983184.png)
3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea is an organic compound that features a unique combination of bithiophene and dimethoxyphenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the bithiophene moiety in the presence of a Lewis acid catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate product with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea has several scientific research applications:
Materials Science: It can be used as a hole transport material in perovskite solar cells due to its unique electronic properties.
Medicinal Chemistry:
Organic Electronics: Its conductive properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with molecular targets through its bithiophene and dimethoxyphenyl moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Bithiophene Derivatives: Compounds like 3,3’-bithiophene-2,5-dicarboxylic acid share structural similarities and are used in similar applications.
Dimethoxyphenyl Derivatives: Compounds such as 3,4-dimethoxyphenylacetonitrile are also used in organic synthesis and medicinal chemistry.
Uniqueness
What sets 3-({[3,3’-bithiophene]-5-yl}methyl)-1-[(3,4-dimethoxyphenyl)methyl]urea apart is its combination of bithiophene and dimethoxyphenyl groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-17-4-3-13(7-18(17)24-2)9-20-19(22)21-10-16-8-15(12-26-16)14-5-6-25-11-14/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVMFOBJAWDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CS2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![1-(3,5-dimethylbenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2983103.png)
![ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)

![3-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)


![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)



